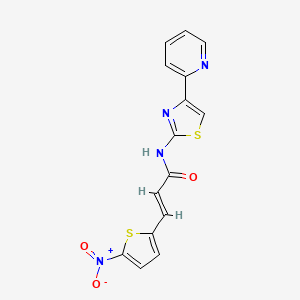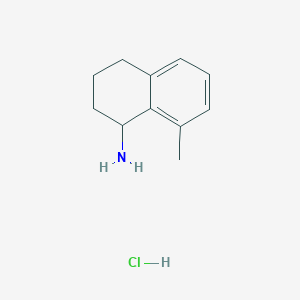
(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common approach includes the following steps:
Synthesis of 5-nitrothiophene-2-carbaldehyde: This can be achieved through the nitration of thiophene-2-carbaldehyde using a nitrating agent such as nitric acid.
Formation of (E)-3-(5-nitrothiophen-2-yl)acrylic acid: The aldehyde group of 5-nitrothiophene-2-carbaldehyde is subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base like piperidine.
Synthesis of 4-(pyridin-2-yl)thiazol-2-amine: This intermediate can be prepared by reacting 2-bromo-4-(pyridin-2-yl)thiazole with ammonia or an amine source.
Coupling Reaction: The final step involves coupling (E)-3-(5-nitrothiophen-2-yl)acrylic acid with 4-(pyridin-2-yl)thiazol-2-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide for strong oxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride for milder reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole and pyridine derivatives.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
- Used in the design of enzyme inhibitors or receptor modulators.
Medicine:
- Explored as a lead compound in drug discovery programs targeting specific diseases.
- Potential applications in the development of new therapeutic agents.
Industry:
- Utilized in the production of advanced materials with specific electronic or optical properties.
- Applied in the development of sensors or catalysts for industrial processes.
作用機序
The mechanism of action of (E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole and pyridine rings may also contribute to binding interactions with target proteins or other biomolecules.
類似化合物との比較
(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)prop-2-enamide: A closely related compound with a similar structure but different substituents.
(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)but-2-enamide: Another analog with variations in the carbon chain length.
Uniqueness:
- The specific combination of functional groups in (E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acrylamide imparts unique chemical and biological properties.
- Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and development.
特性
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S2/c20-13(6-4-10-5-7-14(24-10)19(21)22)18-15-17-12(9-23-15)11-3-1-2-8-16-11/h1-9H,(H,17,18,20)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOCXLFHXOSRCI-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2500527.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)

![N-(3-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2500535.png)





![3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B2500542.png)
![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2500545.png)

![1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2500547.png)

